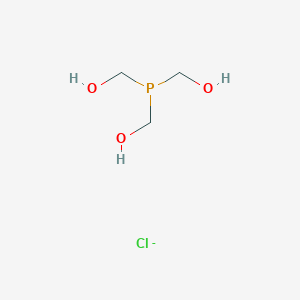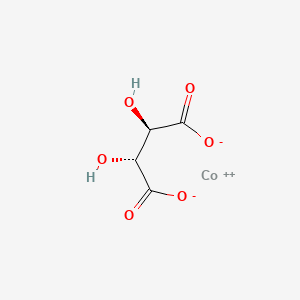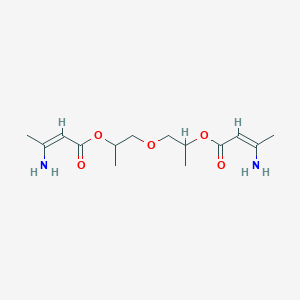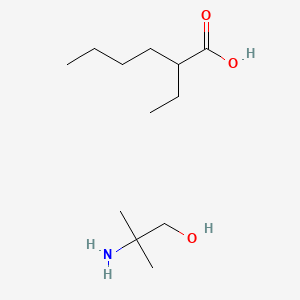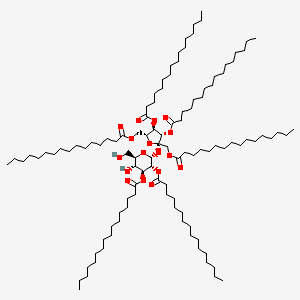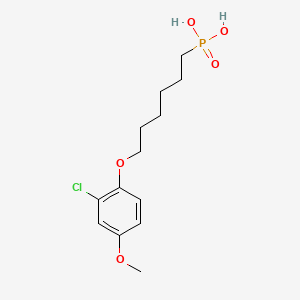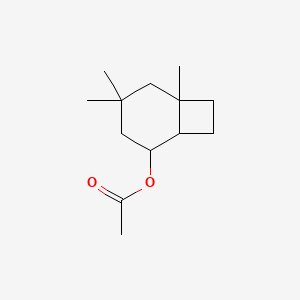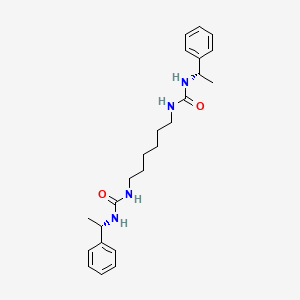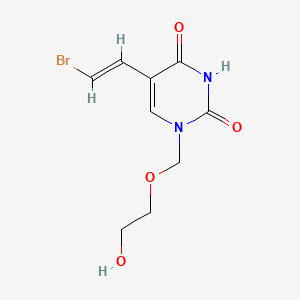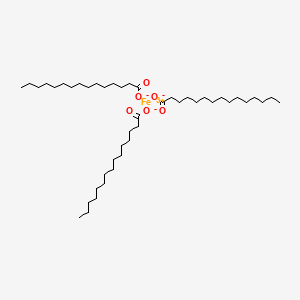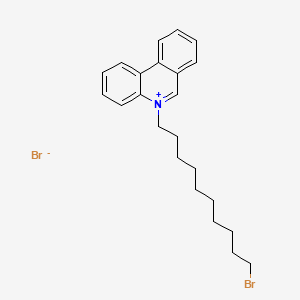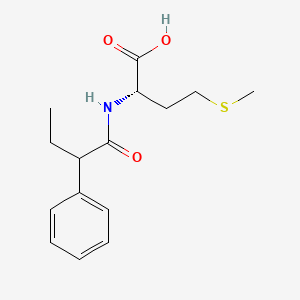
2-Methyl-1H-imidazole sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-imidazole sulphate is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction typically involves the following steps:
Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.
Sulphation: The resulting 2-methylimidazole is then treated with sulphuric acid to form 2-methyl-1H-imidazole sulphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-imidazole sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-Methyl-1H-imidazole sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-imidazole sulphate involves its interaction with various molecular targets and pathways:
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: In medicine, it functions by disrupting the DNA synthesis of anaerobic bacteria and parasites, leading to their death.
Comparison with Similar Compounds
2-Methyl-1H-imidazole sulphate can be compared with other imidazole derivatives:
2-Methylimidazole: Similar in structure but lacks the sulphate group, making it less soluble in water.
1-Methylimidazole: Another derivative with a methyl group at position 1, used in different applications such as solvents and catalysts.
Imidazole: The parent compound, widely used in various chemical and biological applications.
Uniqueness: this compound is unique due to its enhanced solubility in water and its ability to form stable coordination complexes, making it valuable in both research and industrial applications .
Properties
CAS No. |
93840-67-6 |
|---|---|
Molecular Formula |
C4H8N2O4S |
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-methyl-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-4-5-2-3-6-4;1-5(2,3)4/h2-3H,1H3,(H,5,6);(H2,1,2,3,4) |
InChI Key |
LQJVFZGMRYJPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


